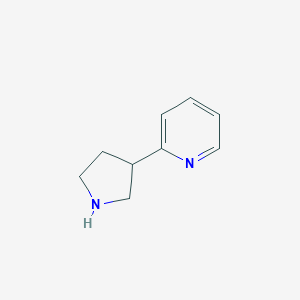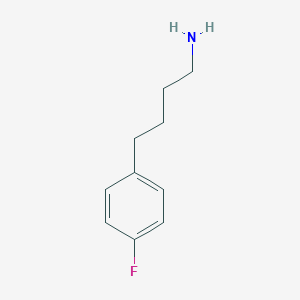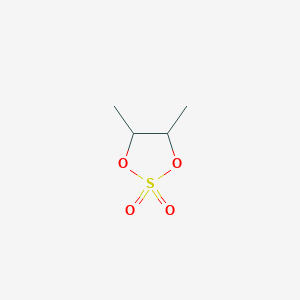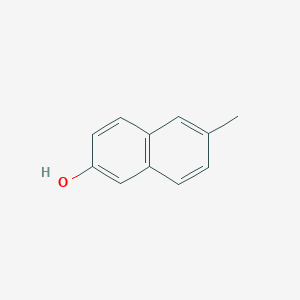
2-Pyrrolidin-3-ylpyridine
Vue d'ensemble
Description
“2-Pyrrolidin-3-ylpyridine” is a compound with the molecular formula C9H12N2 . It is a type of nitrogen heterocycle and is of interest in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine à cinq chaînons, qui fait partie de la structure du « 2-Pyrrolidin-3-ylpyridine », est largement utilisé par les chimistes médicaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Activité antifibrotique
Une série de nouveaux dérivés de la 2-(pyridin-2-yl) pyrimidine, qui comprennent le « this compound », a été synthétisée et leurs activités biologiques ont été évaluées contre des cellules stellaires hépatiques immortalisées de rat (HSC-T6) . Certains de ces composés ont présenté de meilleures activités antifibrotiques que la pirfénidone et la Bipy55′DC .
Chimie verte
L'application de la synthèse organique assistée par micro-ondes (MAOS) pour la synthèse des pyrrolidines, y compris le « this compound », a eu un impact important, permettant d'accroître l'efficacité de la synthèse et soutenant également la nouvelle ère de la chimie verte .
Activités biologiques et pharmaceutiques
Les composés contenant la pyrimidine comme noyau, qui comprend le « this compound », sont rapportés pour présenter divers types d'activités biologiques et pharmaceutiques . Par exemple, les dérivés de la pyrimidine sont connus comme étant des composés antimicrobiens, antiviraux, antitumoraux et antifibrotiques .
Applications synthétiques
La pyrrolidin-2-one, une lactame à cinq chaînons présente dans les composés naturels et synthétiques, a fait l'objet de nombreuses recherches en raison de ses diverses et importantes applications biologiques, agrochimiques et synthétiques .
Stéréogénicité des carbones
L'une des caractéristiques les plus importantes du cycle pyrrolidine est la stéréogénicité des carbones . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments, en raison du mode de liaison différent aux protéines énantiosélectives<a aria-label="1: One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons1" data-citationid="884ba0eb-c488-d27
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXABSODTGKUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407522 | |
| Record name | 2-Pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150281-45-1 | |
| Record name | 2-Pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)